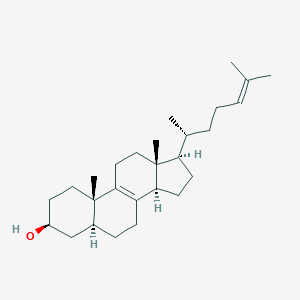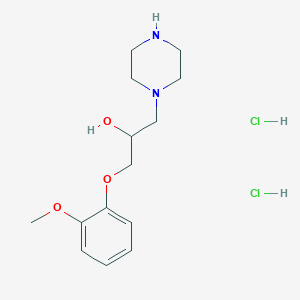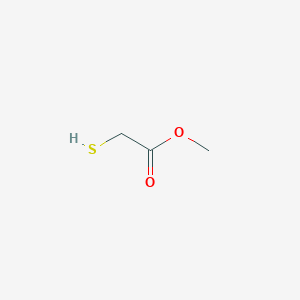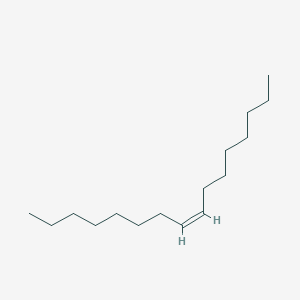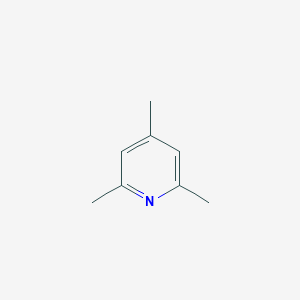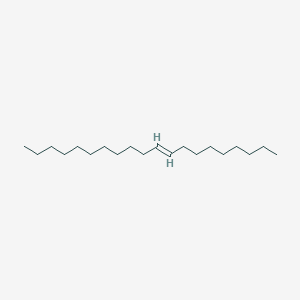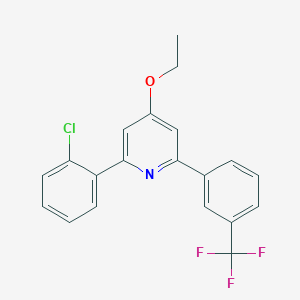
Pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- is a chemical compound that has been the focus of numerous scientific studies due to its potential applications in various fields. This compound is a member of the pyridine family, which is a class of organic compounds that contain a six-membered aromatic ring with one nitrogen atom. Pyridine derivatives have been used in the synthesis of various drugs, agrochemicals, and other industrial products due to their unique chemical properties.
Mecanismo De Acción
The mechanism of action of pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- is not well understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This may lead to the induction of cell cycle arrest and apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- has been shown to exhibit potent antitumor activity against various cancer cell lines. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may lead to the inhibition of tumor growth. In addition, the compound has been shown to exhibit antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- has several advantages for use in laboratory experiments. The compound is readily available and can be synthesized using various methods. In addition, the compound exhibits potent biological activity, which makes it an attractive candidate for drug development.
However, there are also limitations to the use of pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- in laboratory experiments. The compound is highly toxic and must be handled with care. In addition, the mechanism of action of the compound is not well understood, which makes it difficult to optimize its biological activity.
Direcciones Futuras
There are several future directions for research on pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)-. One area of research is the optimization of the compound's biological activity. This may involve the synthesis of analogs with improved potency and selectivity.
Another area of research is the development of new applications for the compound. Pyridine derivatives have been used in the synthesis of various drugs, agrochemicals, and other industrial products. The compound of interest may have potential applications in these areas as well.
Finally, further research is needed to elucidate the mechanism of action of the compound. This may involve the use of various biochemical and biophysical techniques to study the compound's interactions with its molecular targets.
Métodos De Síntesis
Pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- can be synthesized using various methods. One common method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde or ketone, an amine, and a beta-ketoester. This method has been used to synthesize a wide range of pyridine derivatives, including the compound of interest.
Aplicaciones Científicas De Investigación
Pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- has been the focus of numerous scientific studies due to its potential applications in various fields. One area of research has been its use as a ligand in coordination chemistry. Pyridine derivatives have been shown to form stable complexes with various metal ions, which have potential applications in catalysis, sensing, and other areas.
Another area of research has been the use of pyridine derivatives as potential drugs. Pyridine derivatives have been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory activities. Pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- has been shown to exhibit potent antitumor activity against various cancer cell lines.
Propiedades
Número CAS |
144320-20-7 |
|---|---|
Nombre del producto |
Pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- |
Fórmula molecular |
C20H15ClF3NO |
Peso molecular |
377.8 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C20H15ClF3NO/c1-2-26-15-11-18(13-6-5-7-14(10-13)20(22,23)24)25-19(12-15)16-8-3-4-9-17(16)21/h3-12H,2H2,1H3 |
Clave InChI |
RSUHBWALPDHLBS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=NC(=C1)C2=CC=CC=C2Cl)C3=CC(=CC=C3)C(F)(F)F |
SMILES canónico |
CCOC1=CC(=NC(=C1)C2=CC=CC=C2Cl)C3=CC(=CC=C3)C(F)(F)F |
Otros números CAS |
144320-20-7 |
Sinónimos |
2-(2-chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



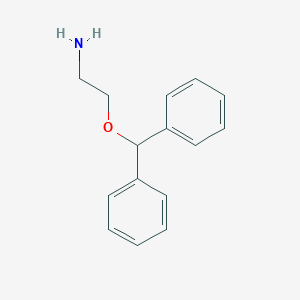
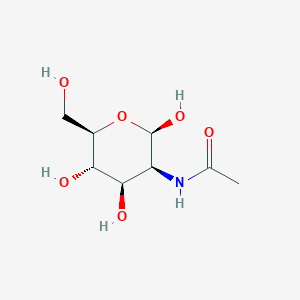
![alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc](/img/structure/B116410.png)
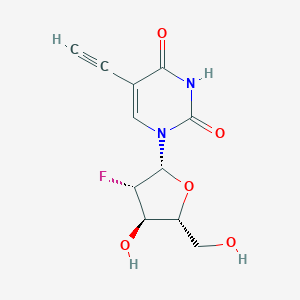
![(s)-p1-(3-Mercapto-1-pyrrolidinyl)ethylidene]-(4-nitrophenyl)methyl ester, carbamic acid](/img/structure/B116414.png)
![2-[4-(Oxiran-2-ylmethoxy)phenyl]acetonitrile](/img/structure/B116421.png)
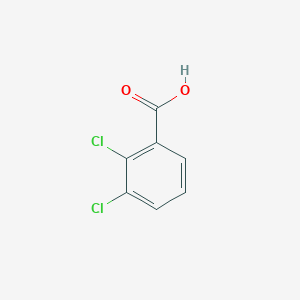
![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B116429.png)
